molecular formula C25H29FN2O B1447796 4-[[1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-pyrrol-3-yl]methyl]morpholine CAS No. 1493762-74-5

4-[[1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-pyrrol-3-yl]methyl]morpholine

Cat. No. B1447796
M. Wt: 392.5 g/mol
InChI Key: NEEGNYKRJDHJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-pyrrol-3-yl]methyl]morpholine is a useful research compound. Its molecular formula is C25H29FN2O and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[[1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-pyrrol-3-yl]methyl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-pyrrol-3-yl]methyl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chemosensors

One area of application for compounds with structural features similar to the one you're inquiring about is in the development of fluorescent chemosensors. DFP (4-Methyl-2,6-diformylphenol) based compounds, for example, have been utilized to detect a wide array of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. This suggests that the compound could potentially be applied in the field of chemical sensing and environmental monitoring (Roy, 2021).

Organic Synthesis and Medicinal Chemistry

Compounds featuring morpholine and pyrrol groups are often explored for their pharmacological properties. A review on morpholine and pyrans derivatives revealed their broad spectrum of pharmacological activities. This indicates that compounds with these structural features, including potentially the one you're interested in, are valuable in medicinal chemistry for the design and synthesis of new therapeutic agents (Asif & Imran, 2019).

Antitubercular Activity

Another relevant area of research involves the modification of isoniazid (INH) structures to enhance anti-tubercular activity. Derivatives of INH, which may share structural similarities with the compound you're asking about, have shown significant activity against tuberculosis. This suggests a potential application in the development of novel anti-tubercular agents (Asif, 2014).

Antioxidant Activity

The investigation of compounds for their antioxidant activity is a critical area of research in food science, pharmacology, and biochemistry. The structural features present in the compound of interest could be indicative of potential antioxidant properties, which would be valuable in various health-related applications (Munteanu & Apetrei, 2021).

properties

IUPAC Name

4-[[1-(4-fluorophenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrol-3-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24/h4-11,16,18H,12-15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEGNYKRJDHJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-pyrrol-3-yl]methyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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